Melittin

Description

Properties

IUPAC Name |

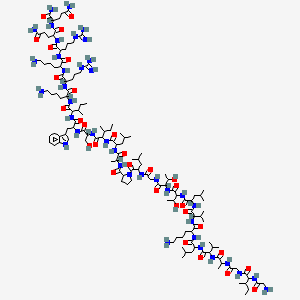

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZNPDIRNWWCW-JFTDCZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C131H229N39O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046261 | |

| Record name | Melittin (honeybee) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20449-79-0, 37231-28-0 | |

| Record name | Forapin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melittin (honeybee) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melittin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20449-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Melittin Peptide: A Comprehensive Technical Guide to Structure, Sequence, and Function

Introduction

Melittin, the principal toxic component of the European honeybee (Apis mellifera) venom, is a potent, membrane-active peptide that has garnered significant interest within the scientific and drug development communities.[1] Comprising 40-60% of the dry weight of whole venom, this 26-amino acid peptide is a powerful cytolytic agent, capable of disrupting the cellular membranes of a wide range of organisms.[2] Its amphipathic nature, coupled with its ability to self-assemble and form pores in lipid bilayers, makes it a valuable model for studying peptide-lipid interactions and a promising candidate for various therapeutic applications, including antimicrobial and anticancer therapies.[1][3] This guide provides an in-depth technical overview of the structure, sequence, and function of this compound, intended for researchers, scientists, and professionals in the field of drug development.

I. Molecular Architecture of this compound

The biological activity of this compound is intrinsically linked to its unique structural characteristics, which span its primary, secondary, and quaternary organization.

Primary Structure: The Amino Acid Sequence

This compound is a small, basic peptide with a molecular weight of approximately 2846.5 g/mol .[4] It lacks any disulfide bridges, a feature that contributes to its conformational flexibility.[2] The primary sequence of this compound is as follows:

GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ [4][5]

This sequence reveals a distinct amphipathic character. The N-terminal region (residues 1-20) is predominantly composed of hydrophobic amino acids, while the C-terminal region (residues 21-26) is hydrophilic and carries a strong positive charge due to the presence of lysine and arginine residues.[1][2] This segregation of hydrophobic and hydrophilic domains is crucial for its interaction with and disruption of cell membranes.

| Property | Value |

| Amino Acid Residues | 26[2] |

| Molecular Formula | C₁₃₁H₂₂₉N₃₉O₃₁[4] |

| Molecular Weight | 2846.5 g/mol [4] |

| N-terminus | Glycine (G) |

| C-terminus | Glutamine (Q) - amidated |

Secondary Structure: The α-Helical Conformation

In aqueous solution at low concentrations, this compound exists as a largely unstructured random coil.[6] However, upon interaction with lipid membranes or in the presence of certain solvents like methanol or trifluoroethanol, it undergoes a significant conformational change, folding into a predominantly α-helical structure.[5][7][8] This α-helix is also amphipathic, with a continuous hydrophobic face and a distinct polar, positively charged face.[5] The proline residue at position 14 introduces a kink or hinge in the helical structure, dividing it into two helical segments.[5] This structural feature is thought to be critical for its biological activity.[5] NMR studies have further elucidated the helical structure, identifying both N- and C-terminal α-helices, and in some environments, a noncanonical 3₁₀-helix in the central region.[7][9][10]

Quaternary Structure: The Tetrameric Assembly

In aqueous solutions, particularly at high concentrations, high ionic strength, or neutral to alkaline pH, this compound monomers self-assemble into a stable tetrameric complex.[2][5][11] This tetramer is formed by the association of four α-helical monomers, with their hydrophobic surfaces buried in the core of the complex and the hydrophilic, charged residues exposed to the aqueous environment.[5][12] This arrangement renders the tetramer highly water-soluble.[5] X-ray crystallography and racemic crystallography studies have confirmed this tetrameric assembly, suggesting its biological relevance, potentially as a storage form in the bee venom sac.[11][12][13]

Caption: Hierarchical organization of this compound structure.

II. Mechanism of Action: Membrane Disruption and Pore Formation

The primary mechanism by which this compound exerts its cytotoxic effects is through the disruption of the plasma membrane's integrity.[5] This process is multi-step and involves the peptide's ability to bind to, insert into, and ultimately permeabilize the lipid bilayer.

The initial interaction is driven by electrostatic forces between the positively charged C-terminal region of this compound and the negatively charged components of the cell membrane, such as phospholipids.[14] Following this initial binding, the hydrophobic N-terminal region inserts into the nonpolar core of the lipid bilayer.[5]

Several models have been proposed to describe the subsequent pore formation, with the "toroidal pore" model being widely supported.[15] In this model, as more this compound monomers insert into the membrane, they aggregate and induce a curvature in the lipid bilayer, leading to the formation of a water-filled channel. The pore is lined by both the hydrophilic faces of the this compound helices and the head groups of the lipid molecules. This disruption of the membrane barrier leads to the leakage of ions and small molecules, ultimately resulting in cell lysis.[14][16]

Caption: Stepwise mechanism of this compound-induced membrane disruption.

III. Experimental Protocols for the Study of this compound

The following section provides standardized, step-by-step methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The chemical synthesis of this compound is most commonly achieved using Fmoc-based solid-phase peptide synthesis.[17]

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude peptide.

Purification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the synthesized or commercially obtained this compound is crucial for accurate functional and structural studies.[18]

Protocol:

-

Sample Preparation: Dissolve the lyophilized crude this compound in a minimal amount of a suitable solvent, such as 0.1% TFA in water.

-

Column and Solvents: Use a C18 reverse-phase HPLC column. The mobile phases are typically Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

-

Gradient Elution: Equilibrate the column with a low percentage of Solvent B (e.g., 5%). Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 mL/min.

-

Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., LC-MS or MALDI-TOF-MS).[17]

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound powder.

Caption: Workflow for the purification of this compound.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of this compound and its conformational changes under different conditions.[6][19]

Protocol:

-

Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 10-100 µM.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a path length of 1 mm.

-

Blank Measurement: Record the CD spectrum of the buffer alone to serve as a baseline.

-

Sample Measurement: Record the CD spectrum of the this compound solution.

-

Data Processing: Subtract the buffer spectrum from the this compound spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where mdeg is the measured ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues (26 for this compound), and l is the path length of the cuvette in centimeters.

-

Structural Interpretation: An α-helical structure is characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. A random coil structure shows a strong negative band around 200 nm.

Functional Characterization by Hemolytic Activity Assay

The hemolytic assay is a common method to quantify the membrane-disrupting activity of this compound.[20][21]

Protocol:

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Obtain fresh, heparinized whole blood.

-

Centrifuge at 500 x g for 5 minutes to pellet the RBCs.[21]

-

Aspirate and discard the plasma and buffy coat.

-

Wash the RBC pellet three times with 5-10 volumes of cold phosphate-buffered saline (PBS), pH 7.4, by resuspension and centrifugation.

-

Prepare a 2% (v/v) suspension of the washed RBCs in PBS.[21]

-

-

Assay Setup:

-

In a 96-well microtiter plate, add serial dilutions of purified this compound in PBS to achieve a final concentration range (e.g., 0.1 to 10 µg/mL).

-

For the negative control (0% hemolysis), use PBS alone.

-

For the positive control (100% hemolysis), use 0.2% Triton X-100.[21]

-

-

Incubation: Add the 2% RBC suspension to each well and incubate the plate at 37°C for 1 hour.[21]

-

Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact RBCs and cell debris.[21]

-

Measurement of Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.[21]

-

Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [ (Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control) ] * 100[21]

-

Data Analysis: Plot the percentage of hemolysis against the this compound concentration to determine the HC₅₀ value (the concentration of this compound that causes 50% hemolysis).

IV. Conclusion

This compound stands as a quintessential example of a membrane-active peptide, with its structure and function intricately intertwined. Its well-defined primary sequence gives rise to a dynamic secondary structure that can self-assemble into a functional tetramer. The amphipathic nature of this compound is the cornerstone of its potent membrane-disrupting activity, making it a subject of continuous research and a promising scaffold for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and characterization of this compound, enabling further exploration of its multifaceted biological activities.

V. References

-

Raghuraman, H., & Chattopadhyay, A. (2007). This compound: a membrane-active peptide with diverse functions. Bioscience reports, 27(4-5), 189–223. [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Kumar, A., et al. (2019). Helical Structure of Recombinant this compound. The Journal of Physical Chemistry B, 123(1), 148-157. [Link]

-

MELT - this compound - Apis mellifera (Honeybee). (n.d.). In UniProtKB. Retrieved January 21, 2026, from [Link]

-

Li, J., et al. (2024). Discovery of this compound as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities. International Journal of Molecular Sciences, 25(3), 1506. [Link]

-

Zarebski, A., et al. (2015). 2MW6: Structure of the bee venom toxin this compound with [(C5H5)Ru]+ fragment attached to the tryptophan residue. RCSB PDB. [Link]

-

This compound. (n.d.). In PubChem. Retrieved January 21, 2026, from [Link]

-

Kurgan, K. W., et al. (2019). Retention of Native Quaternary Structure in Racemic this compound Crystals. Journal of the American Chemical Society, 141(19), 7704–7708. [Link]

-

Terwilliger, T. C., & Eisenberg, D. (1982). 2MLT: this compound. RCSB PDB. [Link]

-

Tosteson, M. T., & Tosteson, D. C. (1981). Solid-phase Synthesis of this compound: Purification and Functional Characterization. Biochemistry, 20(24), 6807-6814. [Link]

-

Kumar, A., et al. (2019). Helical Structure of Recombinant this compound. ACS Publications. [Link]

-

The circular dichroism spectra of this compound, A3P7, AP19, AP18, AP17,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Hemolytic activity assay. The percentage of hemolytic activity of this compound was determined in comparison with positive control (Triton X-100). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Terwilliger, T. C., & Eisenberg, D. (1982). The structure of this compound. II. Interpretation of the structure. The Journal of biological chemistry, 257(11), 6016–6022. [Link]

-

Chen, Y., et al. (2003). Conformational Analysis of this compound in Solution Phase: Vibrational Circular Dichroism Study. The Journal of Physical Chemistry B, 107(29), 7164-7171. [Link]

-

Gellman Group. (2019). Retention of Native Quaternary Structure in Racemic this compound Crystals. [Link]

-

Kumar, A., et al. (2018). Helical Structure of Recombinant this compound. The Journal of Physical Chemistry B. [Link]

-

Li, Y., et al. (2023). Synthesis and Evaluation of this compound-Modified Peptides for Antibacterial Activity. Molecules, 28(15), 5707. [Link]

-

Zhang, S., et al. (2019). How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. International Journal of Molecular Sciences, 20(9), 2296. [Link]

-

Raghuraman, H., & Chattopadhyay, A. (2007). This compound: a membrane-active peptide with diverse functions. Bioscience reports, 27(4-5), 189–223. [Link]

-

Zhang, S., et al. (2019). How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. ResearchGate. [Link]

-

Florance, H. V., et al. (2011). Evidence for α-helices in the gas phase: A case study using this compound from honey bee venom. Analyst, 136(17), 3446-3453. [Link]

-

Tosteson, M. T., & Tosteson, D. C. (1981). Solid-phase synthesis of this compound: purification and functional characterization. Biochemistry, 20(24), 6807-6814. [Link]

-

Kian, D., et al. (2021). In vitro and in vivo toxicity and antibacterial efficacy of this compound against clinical extensively drug-resistant bacteria. AMB Express, 11(1), 101. [Link]

-

Dempsey, C. E. (1990). Thermodynamics of this compound tetramerization determined by circular dichroism and implications for protein folding. Biochemistry, 29(17), 4155-4164. [Link]

-

CN101455287A - this compound purification method. (n.d.). Google Patents. Retrieved January 21, 2026, from

-

Vámosi, G., et al. (2019). Nano-viscosimetry analysis of the membrane disrupting action of the bee venom peptide this compound. Biochimica et biophysica acta. Biomembranes, 1861(10), 183002. [Link]

-

Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). Zenit Science. [Link]

-

Circular dichroism titration data of this compound plotted against the... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Quaternary structures by racemic protein crystallography; (A) this compound tetramer (PDB... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Structural and functional behavior of biologically active monomeric this compound. (2015). ResearchGate. [Link]

-

Hemolytic and therapeutic activity of this compound and MELFL.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound: a membrane-active peptide with diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rcsb.org [rcsb.org]

- 4. This compound | C131H229N39O31 | CID 16133648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Applications and evolution of this compound, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamics of this compound tetramerization determined by circular dichroism and implications for protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Evidence for α-helices in the gas phase: A case study using this compound from honey bee venom - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Helical Structure of Recombinant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Retention of Native Quaternary Structure in Racemic this compound Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gellman.chem.wisc.edu [gellman.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. Nano-viscosimetry analysis of the membrane disrupting action of the bee venom peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Solid-phase synthesis of this compound: purification and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conformational analysis of this compound in solution phase: vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro and in vivo toxicity and antibacterial efficacy of this compound against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Melittin on Cell Membranes

Executive Summary

Melittin, the principal amphipathic peptide of honeybee venom, is a potent, membrane-active agent extensively studied for its cytolytic properties.[1][2] Its ability to disrupt the cellular membrane barrier underpins its broad-spectrum antimicrobial, antiviral, and antitumor activities.[3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms governing this compound's interaction with lipid bilayers. We will dissect the multi-stage process of membrane binding, peptide insertion, and aggregation that culminates in permeabilization. This guide will explore the primary models of pore formation—barrel-stave, toroidal, and carpet—and discuss how factors such as peptide concentration and lipid composition dictate the prevailing mechanism. Furthermore, we will present key experimental methodologies for characterizing these interactions, offering researchers a validated framework for investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action to leverage its therapeutic potential while mitigating its inherent toxicity.

Introduction to this compound: A Molecular Profile

This compound is a small, cationic peptide composed of 26 amino acid residues (GIGAVLKVLTTGLPALISWIKRKRQQ-NH2).[5][6] Its sequence confers a distinct amphipathic character, with the N-terminal region (residues 1-20) being predominantly hydrophobic and the C-terminal region (residues 21-26) being hydrophilic and strongly basic due to the presence of lysine and arginine residues.[2][7] In aqueous solutions at physiological pH, this compound exists primarily in an unstructured, random coil conformation.[8] However, upon interaction with a lipid membrane, it undergoes a significant conformational change, folding into an α-helical structure.[8][9] This transition is a critical prerequisite for its membrane-disrupting activity and is driven by the favorable partitioning of its hydrophobic face into the nonpolar acyl core of the lipid bilayer.

The Cascade of this compound-Membrane Interaction

The disruption of a cell membrane by this compound is not a singular event but a coordinated cascade. The process is initiated by the electrostatic attraction between the positively charged C-terminus of this compound and the negatively charged components of the target membrane, such as phosphatidylserine (PS) or phosphatidylglycerol (PG) lipids, which are often exposed on the outer leaflet of cancer cells or bacterial membranes.[10][11]

This initial adsorption is followed by the insertion of the peptide into the bilayer. The mechanism of insertion and subsequent action is highly dependent on the peptide-to-lipid (P/L) ratio.[12][13]

-

At low concentrations: this compound monomers lie parallel to the membrane surface, embedded within the lipid headgroup region.[1][9][14] This "S-state" (surface-bound) causes an area imbalance between the outer and inner leaflets of the bilayer, inducing membrane tension.[1]

-

At high concentrations: As the local concentration of this compound on the membrane surface increases, peptides begin to aggregate and reorient.[15] This leads to a transition from the S-state to a transmembrane "T-state," where peptides insert perpendicularly into the membrane core, a crucial step for pore formation.[9][16][17][18]

The following diagram illustrates this fundamental, concentration-dependent transition from surface binding to membrane insertion.

Caption: Concentration-dependent stages of this compound-membrane interaction.

Mechanisms of Membrane Permeabilization: Pore Formation Models

The precise architecture of the pores formed by this compound is a subject of extensive research, with evidence supporting several distinct models. The prevailing mechanism is highly sensitive to experimental conditions, particularly the P/L ratio and lipid composition.[5]

The "Barrel-Stave" Model

In the barrel-stave model, this compound monomers aggregate to form a transmembrane channel. The hydrophobic surfaces of the α-helical peptides face the lipid acyl chains, while their hydrophilic surfaces face inward, creating a water-filled pore. This model, however, is considered less likely for this compound under most conditions, as experimental evidence shows that the fraction of this compound helices oriented perpendicular to the membrane is often insufficient to line the inner circumference of the observed pores.[1]

The "Toroidal Pore" Model

The toroidal pore model is more widely accepted for this compound. In this configuration, the inserted this compound peptides, along with the lipid headgroups, bend continuously from the outer to the inner leaflet, creating a pore lining composed of both peptides and lipids.[19] This arrangement induces significant membrane curvature and does not require a fixed stoichiometry of peptides per pore. This model explains the leakage of large molecules, as the pore diameter can be dynamic.[1]

The "Carpet" or "Detergent-like" Model

At very high concentrations, this compound can act like a detergent.[5] In the "carpet" model, peptides accumulate on the membrane surface, covering it in a carpet-like fashion. Once a critical concentration is reached, this detergent-like activity disrupts the membrane integrity, leading to the formation of micelles or lipid-peptide aggregates and causing complete membrane solubilization rather than discrete pores.[5]

The diagram below contrasts the structural differences between the barrel-stave and toroidal pore models.

Caption: Comparison of Barrel-Stave and Toroidal pore architectures.

Key Factors Modulating this compound's Lytic Activity

The efficacy of this compound is not absolute but is finely tuned by several biophysical parameters. Understanding these factors is critical for designing therapeutic applications and interpreting experimental data.

| Factor | Effect on this compound Activity | Causality & Insights | References |

| Peptide/Lipid (P/L) Ratio | Activity increases with the P/L ratio. Transient pores form at low ratios (e.g., <1:200), stable pores at intermediate ratios, and detergent-like lysis at high ratios (e.g., >1:40). | Higher local concentrations overcome the energy barrier for peptide reorientation and insertion, promoting aggregation and stable pore formation. | [12][20][21] |

| Anionic Lipids (e.g., PS, PG) | Enhances binding but can reduce leakage at certain concentrations. | Strong electrostatic attraction "arrests" this compound in the parallel, inactive S-state on the membrane surface, hindering the transition to the pore-forming T-state. | [10][12] |

| Zwitterionic Lipids (e.g., PC) | Weaker binding affinity compared to anionic lipids, but can lead to more efficient pore formation once a threshold concentration is reached. | The weaker interaction facilitates the transition from the S-state to the T-state, as the peptide is not as strongly "pinned" to the surface. | [9][12] |

| Cholesterol | Generally reduces this compound-induced leakage and membrane disruption. | Cholesterol increases membrane rigidity and ordering of the acyl chains, which hinders the insertion and pore-forming action of this compound. | [22] |

| Ionic Strength | High ionic strength (e.g., physiological NaCl) can reduce binding to zwitterionic membranes. | Shielding of electrostatic charges can weaken the initial peptide-membrane attraction, though it does not substantially affect the overall binding affinity. | [13] |

Experimental Methodologies for Studying this compound-Membrane Interactions

A multi-faceted experimental approach is required to fully elucidate the mechanism of this compound. The following protocols are foundational for any laboratory investigating membrane-active peptides.

Protocol: Vesicle Leakage Assay (Quantifying Permeabilization)

This assay provides a quantitative measure of membrane permeabilization by monitoring the release of a fluorescent dye from lipid vesicles.

Methodology:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DOPC or DOPC/DOPG) via extrusion. Encapsulate a self-quenching concentration (e.g., 50-100 mM) of a fluorescent dye like calcein or carboxyfluorescein.

-

Purification: Remove unencapsulated dye by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Assay Setup: Dilute the purified vesicle suspension in a cuvette with buffer to a final lipid concentration of 50-100 µM.

-

Baseline Measurement: Record the baseline fluorescence (F₀) using a fluorometer. The fluorescence should be low due to self-quenching.

-

Peptide Addition: Inject a known concentration of this compound into the cuvette and immediately begin recording the fluorescence intensity (F) over time.

-

Maximum Leakage: At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and release all encapsulated dye. Record the maximum fluorescence (Fₘₐₓ).

-

Data Analysis: Calculate the percentage of leakage at time t using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100.

Self-Validation: The clear distinction between baseline, peptide-induced, and maximum detergent-induced fluorescence provides an internal control system for assay validity.

Protocol: Circular Dichroism (CD) Spectroscopy (Assessing Conformational Change)

CD spectroscopy is used to monitor the secondary structure of this compound and confirm its transition from a random coil to an α-helix upon membrane binding.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare LUVs of the desired lipid composition in the same buffer.

-

CD Measurement (Peptide Only): Record the CD spectrum of this compound alone in the buffer from 190 to 250 nm. This spectrum should exhibit a minimum around 200 nm, characteristic of a random coil.

-

CD Measurement (Peptide + Vesicles): Add the LUV suspension to the this compound solution at a specific P/L ratio. Incubate for 5-10 minutes to allow for binding and folding.

-

Data Acquisition: Record the CD spectrum of the this compound-vesicle mixture. A conformational change to an α-helix is indicated by the appearance of characteristic minima at ~208 nm and ~222 nm.

-

Data Analysis: Compare the spectra before and after the addition of vesicles to confirm the lipid-induced folding of the peptide.

Self-Validation: The use of a "peptide only" control provides a clear baseline against which the conformational change induced by lipid interaction is measured.

Therapeutic Applications and Future Perspectives

The potent cytolytic activity of this compound makes it a promising candidate for various therapeutic applications, including:

-

Anticancer Therapy: this compound can selectively target cancer cells, induce apoptosis, and inhibit tumor growth.[2][3][23][24]

-

Antimicrobial Agent: It shows broad-spectrum activity against drug-resistant bacteria by disrupting their membranes.[5][16]

-

Antiviral Agent: this compound can inhibit enveloped viruses, such as HIV, by disrupting the viral envelope.[3][4][5]

The primary challenge for clinical application is this compound's non-specific cytotoxicity, particularly its hemolytic activity.[3][5] Future research is focused on developing nanoparticle-based delivery systems and engineering this compound analogues to improve target specificity and reduce off-target effects, thereby harnessing its therapeutic power safely.[3][4][23]

Conclusion

The mechanism of action of this compound on cell membranes is a complex, multi-factorial process governed by the peptide's intrinsic amphipathicity and its dynamic interaction with the lipid bilayer. Its activity is best described as a continuum of mechanisms, from inducing tension and forming transient pores at low concentrations to creating stable toroidal pores and causing detergent-like lysis at higher concentrations. The specific pathway is modulated by both peptide concentration and the biophysical properties of the target membrane. A thorough understanding of these core mechanisms, validated through robust experimental methodologies, is essential for advancing the development of this compound-based therapeutics that can effectively exploit its potent cytolytic capabilities for clinical benefit.

References

-

Process of inducing pores in membranes by this compound. PNAS. [Link]

-

This compound-Lipid Bilayer Interactions and the Role of Cholesterol. PMC - NIH. [Link]

-

On the Mechanism of Pore Formation by this compound. PMC - NIH. [Link]

-

Revisiting the Interaction of this compound with Phospholipid Bilayers: The Effects of Concentration and Ionic Strength. MDPI. [Link]

-

Models of pore formation by this compound in membranes composed of... ResearchGate. [Link]

-

The current landscape of the antimicrobial peptide this compound and its therapeutic potential. Spandidos Publications. [Link]

-

Revisiting the Interaction of this compound with Phospholipid Bilayers: The Effects of Concentration and Ionic Strength. PubMed. [Link]

-

The interaction of bee this compound with lipid bilayer membranes. PubMed. [Link]

-

The Interaction of this compound with Dimyristoyl Phosphatidylcholine-Dimyristoyl Phosphatidylserine Lipid Bilayer Membranes. PubMed. [Link]

-

The current landscape of the antimicrobial peptide this compound and its therapeutic potential. Spandidos Publications. [Link]

-

Applications and evolution of this compound, the quintessential membrane active peptide. PMC. [Link]

-

How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. MDPI. [Link]

-

(PDF) How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. ResearchGate. [Link]

-

How this compound Inserts Into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. PubMed. [Link]

-

This compound-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives. MDPI. [Link]

-

This compound: A Key Composition of Honey Bee Venom with Diverse Pharmaceutical Function. SciSpace. [Link]

-

The actions of this compound on membranes. PubMed. [Link]

-

Impact of Peptide Initial Configuration and Membrane Composition on this compound's Pore-Forming Ability under Unbiased All-Atom Mo. bioRxiv. [Link]

-

Hypothetic pathways of this compound pore forming mechanism. In the... ResearchGate. [Link]

-

This compound. Wikipedia. [Link]

-

This compound. PubChem - NIH. [Link]

-

Membrane Activity of this compound and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms. MDPI. [Link]

-

How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. PMC - NIH. [Link]

-

This compound – Knowledge and References. Taylor & Francis. [Link]

-

MELT - this compound - Apis mellifera (Honeybee). UniProtKB | UniProt. [Link]

-

The Therapeutic Potential of this compound, the Main Component of Bee Venom: From Inflammation to Cancer Treatment. Journal of Internal Medicine and Pharmacology (JIMP) - Sennos Biotech. [Link]

-

How Does this compound Permeabilize Membranes? ResearchGate. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. scispace.com [scispace.com]

- 3. Frontiers | The current landscape of the antimicrobial peptide this compound and its therapeutic potential [frontiersin.org]

- 4. The current landscape of the antimicrobial peptide this compound and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications and evolution of this compound, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C131H229N39O31 | CID 16133648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. The interaction of bee this compound with lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the Mechanism of Pore Formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Interaction of this compound with Dimyristoyl Phosphatidylcholine-Dimyristoyl Phosphatidylserine Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Revisiting the Interaction of this compound with Phospholipid Bilayers: The Effects of Concentration and Ionic Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound-Lipid Bilayer Interactions and the Role of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. sennosbiotech.com [sennosbiotech.com]

Melittin Peptide: A Technical Guide to its Biological Activities and Therapeutic Potential

Abstract

Melittin, the principal bioactive component of honeybee (Apis mellifera) venom, is a 26-amino acid, cationic, amphipathic peptide that has garnered significant scientific interest. Its profound ability to interact with and disrupt cellular membranes is the foundation for a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activities, a critical evaluation of its therapeutic promise, and a discussion of the formidable challenges, primarily its systemic toxicity, that currently impede its clinical translation. We will detail established experimental protocols for quantifying its bioactivity and outline the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound as a promising, albeit complex, therapeutic agent.

Introduction: The Molecular Profile of a Potent Peptide

This compound is a small, water-soluble peptide with the amino acid sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂.[1][2] Its structure is characterized by a predominantly hydrophobic N-terminal region and a hydrophilic, positively charged C-terminal region.[3][4] This amphipathic nature is crucial to its function, driving its strong affinity for the lipid bilayers of cellular membranes.[1][5] In solution, this compound can exist as a monomer or form a tetramer, but it is the monomeric form that is primarily responsible for binding to and disrupting cell membranes.[1] This fundamental interaction is the initiating event for the majority of its biological effects.

Core Mechanism of Action: Membrane Permeabilization and Pore Formation

The primary mechanism of this compound's action is its ability to compromise the integrity of the plasma membrane. This process is generally understood to occur in a two-stage process:

-

Surface Binding: Monomeric this compound initially binds to the outer leaflet of the cell membrane. This binding is coupled with a conformational change, where the peptide folds into an α-helical structure.[1][6]

-

Insertion and Pore Formation: Upon reaching a threshold concentration on the membrane surface, the peptides insert into the lipid bilayer.[5][6] This insertion disrupts the ordered structure of the lipids, leading to the formation of transient pores or channels.[6][7][8]

This disruption leads to a rapid influx and efflux of ions and small molecules, dissipating electrochemical gradients and ultimately causing cell lysis and death.[4][9] This potent membranolytic activity is the basis for its broad-spectrum cytotoxicity.

Experimental Workflow: Quantifying Membrane Disruption

The quintessential assay to measure this compound's membrane-disrupting capability is the Hemolysis Assay, which quantifies the lysis of red blood cells (RBCs).

Caption: Workflow for a standard in vitro Hemolysis Assay.

Anticancer Activity: A Multi-Pronged Attack

This compound exhibits potent anticancer activity against a wide array of human cancers, including breast, lung, liver, prostate, and gastric cancers.[10][11][12] Its efficacy stems from a combination of direct cytotoxicity and the modulation of key oncogenic signaling pathways.

Direct Cytolysis and Apoptosis Induction

By forming pores in the cancer cell membrane, this compound induces rapid cell lysis.[13] Beyond this direct necrotic effect, it is a powerful inducer of apoptosis (programmed cell death). This compound can permeabilize mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[12][14][15] This triggers a cascade of events, including the activation of caspases (like caspase-3), which are the executioners of apoptosis.[12][14][16]

Modulation of Signaling Pathways

This compound's anticancer effects are also mediated by its ability to interfere with critical signaling pathways that control cancer cell proliferation, survival, and metastasis.[10][15]

-

NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that is often constitutively active in cancer cells and promotes inflammation, survival, and proliferation.[9][17][18]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. This compound has been shown to suppress the phosphorylation and activation of key components like Akt, thereby inhibiting tumor growth.[10][13][16][18]

-

MAPK Pathways: this compound can modulate Mitogen-Activated Protein Kinase (MAPK) pathways, such as the ERK pathway, which are involved in cell proliferation and differentiation.[19][20] Down-regulation of the ERK pathway by this compound has been linked to apoptosis in non-small-cell lung cancer cells.[19][20]

-

Angiogenesis and Metastasis: this compound can inhibit tumor angiogenesis (the formation of new blood vessels) and metastasis by down-regulating factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9.[10][13][15]

Caption: this compound's dual mechanism for inducing cancer cell death.

Antimicrobial and Antiviral Activities

Leveraging the same membrane-disrupting mechanism, this compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as fungi.[3][7][8][11] The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of microbial cell walls and membranes.

Its antiviral properties are particularly effective against enveloped viruses, such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Influenza A.[12][21][22] this compound can directly interact with and destabilize the viral lipid envelope, preventing the virus from infecting host cells.[12][22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the antimicrobial potency of a compound.

Methodology:

-

Preparation of Inoculum: Grow the microbial strain (e.g., E. coli, S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.[23]

-

Peptide Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the same broth.[24][25]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the this compound dilutions. Include a positive control well (microbes, no peptide) and a negative control well (broth only).[24]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.[25]

Anti-Inflammatory Properties

Paradoxically, while bee stings cause acute inflammation, purified this compound possesses potent anti-inflammatory properties at lower, non-cytotoxic concentrations.[17][26] It can suppress inflammatory responses in various models of skin inflammation, arthritis, and neuroinflammation.[17][26]

The primary mechanism involves the inhibition of the NF-κB signaling pathway.[17][27] By preventing the activation and nuclear translocation of NF-κB, this compound reduces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[17][27][28] It also suppresses the activation of MAPKs (p38, JNK) which are also involved in the inflammatory cascade.[17]

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Toxicology and Therapeutic Challenges

The primary obstacle to the systemic clinical use of this compound is its powerful, non-specific cytotoxicity.[2][28][29]

-

Hemolytic Activity: this compound's most significant toxic effect is its potent hemolytic activity, causing the lysis of red blood cells even at low micromolar concentrations.[1][30] This leads to the release of hemoglobin into the plasma, which can cause severe renal toxicity.

-

Systemic Toxicity: When administered intravenously, this compound can cause widespread membrane damage to healthy cells and tissues, leading to severe adverse effects.[29]

-

Rapid Degradation: As a peptide, this compound is susceptible to rapid degradation by proteases in the bloodstream, leading to a poor pharmacokinetic profile.[31][32]

| Toxicity Profile of this compound | |

| Parameter | Reported Value (approx.) |

| HD₅₀ (50% Hemolysis) | 0.44 µg/mL[30] |

| IC₅₀ (50% Cytotoxicity) | 6.45 µg/mL (against cell lines)[30] |

| LD₅₀ (Median Lethal Dose) | 4.98 mg/kg (intraperitoneal, mouse)[30] |

Note: Values can vary based on the specific cell type and experimental conditions.

Future Directions: Engineering this compound for the Clinic

To harness the therapeutic potential of this compound while mitigating its toxicity, current research is intensely focused on advanced drug delivery and bioengineering strategies.

-

Nanoparticle-Based Delivery: Encapsulating this compound within nanocarriers such as liposomes, polymeric nanoparticles, or micelles is the most promising approach.[15][18][33][34] This strategy can shield this compound from healthy cells during circulation, prevent its degradation, and potentially enhance its accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[18][33]

-

Peptide Engineering: Modifying the amino acid sequence of this compound is another key strategy. For example, PEGylation (the attachment of polyethylene glycol chains) has been shown to substantially reduce hemolytic activity and improve proteolytic stability.[31] Other modifications aim to increase its selectivity for cancer cells over healthy cells.[32]

-

Conjugation and Targeted Delivery: Attaching this compound to targeting moieties like antibodies or ligands that bind to receptors overexpressed on cancer cells can guide the peptide specifically to the tumor site, reducing off-target effects.[28][29]

Conclusion

This compound is a natural peptide with a powerful and diverse range of biological activities, underpinned by its fundamental ability to disrupt cell membranes. Its potent anticancer, antimicrobial, and anti-inflammatory properties make it a highly attractive candidate for therapeutic development. However, its clinical translation is critically hampered by its non-selective cytotoxicity, particularly its hemolytic activity. The future of this compound in medicine is inextricably linked to the success of advanced drug delivery systems and protein engineering strategies designed to tame its toxicity while preserving its therapeutic efficacy. Continued interdisciplinary research in this area holds the key to unlocking the full potential of this remarkable venom peptide.

References

- This compound induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC. (n.d.).

-

Lee, J. A., & Bae, H. (2016). Anti-Inflammatory Applications of this compound, a Major Component of Bee Venom: Detailed Mechanism of Action and Adverse Effects. Molecules, 21(5), 616. [Link]

-

Yu, X., Dai, G., Chen, H., Tang, H., & Li, Z. (2020). This compound suppresses growth and induces apoptosis of non-small-cell lung cancer cells via down-regulation of TGF-β-mediated ERK signal pathway. Brazilian Journal of Medical and Biological Research, 53(12), e10211. [Link]

-

Yang, K., Yuan, B., Dai, J., Zhao, R., & Sun, Z. (2019). How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. Molecules, 24(9), 1775. [Link]

-

Wang, Y., Zhang, Y., & Wei, X. (2022). This compound-Based Nano-Delivery Systems for Cancer Therapy. Molecules, 27(2), 512. [Link]

-

van den Bogaart, G., Guzmán, J. V., Mika, J. T., & Poolman, B. (2008). On the Mechanism of Pore Formation by this compound. Journal of Biological Chemistry, 283(49), 33854–33857. [Link]

-

Major mechanisms for the anti-inflammatory activities of this compound. (n.d.). Retrieved January 21, 2026, from [Link]

-

Moon, D.-O., Park, S.-Y., Heo, M.-S., Kim, K.-C., Park, C., & Kim, G.-Y. (2007). This compound induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells. Toxicon, 51(1), 112–120. [Link]

-

Dempsey, C. E. (1990). The actions of this compound on membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(2), 143–161. [Link]

-

Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Retrieved January 21, 2026, from [Link]

-

Yu, X., Dai, G., Chen, H., Tang, H., & Li, Z. (2020). This compound suppresses growth and induces apoptosis of non-small-cell lung cancer cells via down-regulation of TGF-β-mediated ERK signal pathway. Brazilian Journal of Medical and Biological Research, 53(12). [Link]

-

Ullah, A., Aldakheel, F. M., Al-Zharani, M., & Al-Ghamdi, S. S. (2023). An Updated Review Summarizing the Anticancer Efficacy of this compound from Bee Venom in Several Models of Human Cancers. Toxins, 15(7), 447. [Link]

-

This compound induces apoptosis in CRC cells by activating the caspase... (n.d.). Retrieved January 21, 2026, from [Link]

-

Yang, K., Yuan, B., Dai, J., Zhao, R., & Sun, Z. (2019). How this compound Inserts Into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. Molecules, 24(9). [Link]

-

Wehbe, R., Frangieh, J., Rima, M., El Obeid, D., Sabatier, J.-M., & Fajloun, Z. (2019). Therapeutic Bioactivity Exerted by the Apis mellifera Bee Venom and Its Major Protein this compound: A Scoping Review. Molecules, 24(16), 2959. [Link]

-

Anti-inflammatory actions of this compound by targeting various signaling pathways. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) this compound from Bee Venom: A Review of Its Potential in Cancer Therapy. (n.d.). Retrieved January 21, 2026, from [Link]

-

Yang, K., Yuan, B., Dai, J., Zhao, R., & Sun, Z. (2019). How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. Molecules, 24(9). [Link]

-

Lee, J. A., & Bae, H. (2016). Anti-inflammatory applications of this compound, a major component of bee venom: Detailed mechanism of action and adverse effects. Molecules, 21(5). [Link]

-

Zhang, S., & Liu, Y. (2024). The current landscape of the antimicrobial peptide this compound and its therapeutic potential. Frontiers in Immunology, 15. [Link]

-

Zhang, S., & Liu, Y. (2024). The current landscape of the antimicrobial peptide this compound and its therapeutic potential. Frontiers in Immunology, 15, 1357608. [Link]

-

This compound-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives. (n.d.). Retrieved January 21, 2026, from [Link]

-

Applications and evolution of this compound, the quintessential membrane active peptide | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

-

Memariani, H., Memariani, M., Shahbazzadeh, D., & Bevalian, P. S. (2021). In vitro and in vivo toxicity and antibacterial efficacy of this compound against clinical extensively drug-resistant bacteria. Toxicon, 198, 1–8. [Link]

-

Modulation of Membrane-Disruptive Activity of this compound via N- and C-Terminal PEGylation Strategies | Bioconjugate Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Khunta, J., Somwongin, S., Pattamayok, P., Thieerakittikul, T., & Chaiyana, W. (2022). Comparative Study of Antimicrobial Properties of Bee Venom Extracts and Melittins of Honey Bees. Antibiotics, 11(11), 1546. [Link]

-

Memariani, H., & Memariani, M. (2019). This compound: a venom-derived peptide with promising anti-viral properties. European Journal of Clinical Microbiology & Infectious Diseases, 38(11), 2023–2030. [Link]

-

This compound: a venom-derived peptide with promising anti-viral properties. (n.d.). Retrieved January 21, 2026, from [Link]

-

This compound: A Natural Component of Honeybee Venom as a Potential Anti-Cancer Therapy. (n.d.). Retrieved January 21, 2026, from [Link]

-

An Insight into the Role of Bee Venom and this compound Against Tumor Cells: A Review of Breast Cancer therapy. (n.d.). Retrieved January 21, 2026, from [Link]

-

Delivery Strategies for this compound-Based Cancer Therapy. (n.d.). Retrieved January 21, 2026, from [Link]

-

Guha, S., Ferlaino, T., & P-A, K. (2021). Development of D-melittin polymeric nanoparticles for anti-cancer treatment. Journal of Controlled Release, 337, 579–590. [Link]

-

Jones, L. (2023). This compound Research: The Therapeutic Potential of Bee Venom Peptide. Journal of Apitherapy. [Link]

-

Wang, Y., Zhang, Y., & Wei, X. (2022). This compound-Based Nano-Delivery Systems for Cancer Therapy. Molecules, 27(2). [Link]

-

Gajski, G., & Garaj-Vrhovac, V. (2013). This compound: a lytic peptide with anticancer properties. Environmental Science and Pollution Research, 20(7), 4993–5006. [Link]

-

Hemolytic and therapeutic activity of this compound and MELFL.... (n.d.). Retrieved January 21, 2026, from [Link]

-

Antimicrobial Peptides: Methods and Protocols. (n.d.). Retrieved January 21, 2026, from [Link]

-

Beck, K., Knappe, D., & Hoffmann, R. (2014). Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example. Antimicrobial Agents and Chemotherapy, 58(8), 4736–4744. [Link]

-

Mohamed, M. F., Hamed, M. I., Pan, C., & Seleem, M. N. (2014). Antibacterial Activity of Novel Cationic Peptides against Clinical Isolates of Multi-Drug Resistant Staphylococcus pseudintermedius. PLoS ONE, 9(12), e116244. [Link]

-

Hemolytic activity assay. The percentage of hemolytic activity of this compound was determined in comparison with positive control (Triton X-100). Results are presented as mean ± standard deviation. Experiments were done in triplicate and the significance was determined using the Student t test ( p < 0.05 vs. untreated control). (n.d.). Retrieved January 21, 2026, from [Link]

-

Hemolytic Activity | Springer Nature Experiments. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Applications and evolution of this compound, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. japitherapy.com [japitherapy.com]

- 5. How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane - ProQuest [proquest.com]

- 6. On the Mechanism of Pore Formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane [mdpi.com]

- 8. How this compound Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archbreastcancer.com [archbreastcancer.com]

- 10. An Updated Review Summarizing the Anticancer Efficacy of this compound from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The current landscape of the antimicrobial peptide this compound and its therapeutic potential [frontiersin.org]

- 13. arrow.tudublin.ie [arrow.tudublin.ie]

- 14. This compound induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Applications of this compound, a Major Component of Bee Venom: Detailed Mechanism of Action and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scielo.br [scielo.br]

- 20. This compound suppresses growth and induces apoptosis of non-small-cell lung cancer cells via down-regulation of TGF-β-mediated ERK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 24. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 25. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 26. khu.elsevierpure.com [khu.elsevierpure.com]

- 27. researchgate.net [researchgate.net]

- 28. The current landscape of the antimicrobial peptide this compound and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vitro and in vivo toxicity and antibacterial efficacy of this compound against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. discovery.researcher.life [discovery.researcher.life]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Historical Context of Melittin Research

This guide provides a comprehensive overview of the historical and scientific journey of this compound, the primary toxic component of honeybee venom. From its initial discovery to its characterization and the evolution of research methodologies, we will explore the key milestones and experimental frameworks that have shaped our understanding of this potent biomolecule.

Part 1: The Genesis of this compound Research - From Folk Observation to Scientific Inquiry

The potent effects of a honeybee sting, a common experience for millennia, laid the observational groundwork for the scientific investigation into its venom. While the inflammatory and painful properties were well-known, it wasn't until the early 20th century that systematic efforts to deconstruct the venom's composition began. The very first investigations focused on the crude venom, noting its powerful ability to lyse red blood cells, a process known as hemolysis.

The term "this compound" was first introduced in the scientific literature by Neumann and Habermann in the early 1950s, though it is important to note that this initial designation referred to a partially purified, active fraction of the venom rather than the single, well-defined peptide we know today. These early preparations, however, were crucial for establishing the fundamental biological activities associated with the venom's primary toxin.

Part 2: The Mid-Century Leap - Isolation, Characterization, and the Dawn of Molecular Understanding

The mid-20th century heralded a new era in protein chemistry, and the study of this compound was significantly advanced by these technological developments. The work of researchers like Ernst Habermann was pivotal in transitioning from crude extracts to a more purified and characterized substance. This period saw the development and application of more sophisticated separation techniques, allowing for the isolation of this compound in a purer form.

Foundational Experimental Workflow: The Path to Purified this compound (circa 1950s-1960s)

The following outlines a generalized experimental protocol that reflects the methodologies of the era, which were foundational in isolating this compound for further study.

Objective: To isolate and purify the primary hemolytic component from whole honeybee venom.

Methodology:

-

Venom Procurement: The process began with the collection of whole venom from honeybees (Apis mellifera). A common and sustainable method involved mild electrical stimulation at the hive entrance, which would cause the bees to sting a collection plate, leaving behind venom that could then be dried and stored.

-

Initial Solubilization and Fractionation: The dried venom was dissolved in an appropriate buffer, often at an acidic pH to ensure the solubility of the peptide components. This crude solution was then subjected to initial fractionation steps, such as gel filtration chromatography. This technique separates molecules based on their size, with the smaller this compound peptide eluting in a predictable fraction.

-

Ion-Exchange Chromatography for Refined Purification: The this compound-containing fraction was then further purified using ion-exchange chromatography. Given this compound's highly basic nature (a high isoelectric point), cation-exchange chromatography was particularly effective. The peptide would bind to the negatively charged resin and could be selectively eluted by applying a salt gradient or changing the pH.

-

Purity Assessment: The purity of the isolated fractions was assessed using the analytical tools of the time. Electrophoresis, particularly paper electrophoresis, was a key method to determine the homogeneity of the sample. The presence of a single, distinct band would indicate a successful purification.

Caption: A diagram illustrating the key stages in the historical workflow for the isolation and purification of this compound.

The Hemolytic Assay: A Cornerstone of Functional Analysis

Throughout the purification process, a reliable method was needed to track the biological activity of the fractions. The hemolytic assay served this purpose perfectly and was a cornerstone of early this compound research.

Protocol: A Classic Hemolytic Assay

-

Preparation of Erythrocytes: A suspension of red blood cells (erythrocytes), typically from sheep or humans, was prepared. The cells were washed multiple times in an isotonic buffer (e.g., phosphate-buffered saline) to remove plasma and other interfering substances.

-

Incubation with this compound Fractions: Serial dilutions of the fractions obtained from chromatography were prepared. A standardized amount of the erythrocyte suspension was added to each dilution.

-

Controlled Incubation: The mixtures were incubated at a constant temperature (e.g., 37°C) for a defined period. During this time, the active this compound would lyse the red blood cells.

-

Quantification of Lysis: Following incubation, the samples were centrifuged to pellet the intact cells. The supernatant, now containing hemoglobin released from the lysed cells, was carefully collected. The amount of hemoglobin was quantified by measuring its absorbance with a spectrophotometer at a characteristic wavelength (around 540 nm).

-

Data Interpretation: The degree of hemolysis was expressed as a percentage relative to a positive control (100% lysis, often achieved by adding a strong detergent or distilled water) and a negative control (spontaneous hemolysis in the absence of this compound). This allowed for a quantitative comparison of the lytic activity of different fractions.

The Structural Revelation: Sequencing of this compound

A landmark achievement in this compound research was the determination of its complete amino acid sequence by Habermann and Jentsch in 1967. This was accomplished using classical protein sequencing techniques, primarily Edman degradation, a meticulous process that sequentially removes one amino acid at a time from the N-terminus of the peptide.

The elucidation of the 26-amino acid sequence (GIGAVLKVLTTGLPALISWIKRKRQQ-NH2) was a watershed moment. It revealed the peptide's amphipathic nature, with a predominantly hydrophobic stretch of amino acids at the N-terminus and a highly basic, hydrophilic C-terminal region. This structural insight provided the first mechanistic clues as to how this compound interacts with and disrupts cell membranes.

Part 3: The Modern Era - From a Purified Peptide to a Multifunctional Research Tool

The foundational work of the mid-20th century laid the groundwork for the explosion of this compound research that continues to this day. The availability of a defined molecular entity, with a known sequence, transformed this compound from a mere component of venom into a powerful tool for cell biology and a lead compound for therapeutic development.

Evolution of Research and Applications

| Research Area | Historical Focus | Modern Applications and Techniques |

| Mechanism of Action | Observation of hemolysis and cell lysis. | High-resolution structural studies (NMR, X-ray crystallography), molecular dynamics simulations to model pore formation, advanced microscopy (AFM, cryo-EM) to visualize membrane disruption. |

| Antimicrobial Properties | Early observations of antibacterial activity of whole venom. | Investigation against a wide range of pathogens, including antibiotic-resistant strains. Development of this compound-based antimicrobial peptides with improved selectivity and reduced toxicity. |

| Anti-cancer Potential | Not a primary focus of early research. | Extensive research into this compound's ability to induce apoptosis in cancer cells, its anti-proliferative and anti-metastatic effects. Use in targeted drug delivery systems. |

| Drug Delivery | Not applicable. | This compound and its derivatives are used to enhance the permeability of biological barriers, facilitating the delivery of other therapeutic agents into cells and tissues. |

The transition to modern research has been enabled by significant technological advancements:

-

Solid-Phase Peptide Synthesis: This allows for the routine and cost-effective chemical synthesis of this compound and its analogs, facilitating structure-activity relationship studies.

-

Recombinant DNA Technology: While challenging due to this compound's toxicity to host cells, recombinant production methods have been developed, offering an alternative to chemical synthesis.

-

Advanced Biophysical Techniques: A suite of sophisticated biophysical tools now allows for the detailed characterization of this compound's interaction with model lipid bilayers and live cell membranes.

Conclusion

The journey of this compound from a mysterious component of bee venom to a well-characterized peptide with broad research and therapeutic implications is a compelling narrative of scientific progress. The meticulous work of early pioneers in biochemistry and toxinology provided the essential foundation upon which decades of subsequent research have been built. Understanding this historical context is not merely an academic exercise; it provides valuable insights into the evolution of scientific methodology and underscores the enduring importance of fundamental research in driving innovation in drug discovery and development. The story of this compound is a testament to how the study of a natural toxin can unlock profound insights into fundamental biological processes and pave the way for novel therapeutic strategies.

References

-

Habermann, E., & Jentsch, J. (1967). Sequenzanalyse des Melittins aus den tryptischen und peptischen Spaltstücken. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 348(1), 37-50. [Link]

Melittin's Molecular Blueprint: A Technical Guide to the Structure-Function Relationship of its Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract